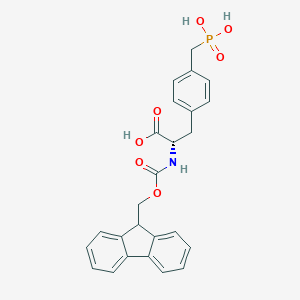

Fmoc-L-4-Phosphonomethylphenylalanin

Übersicht

Beschreibung

Fmoc-L-4-Phosphonomethylphenylalanine is a derivative of phenylalanine, an amino acid, with a phosphonomethyl group attached to the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Fmoc-L-4-Phosphonomethylphenylalanine is used as a building block for the synthesis of complex peptides and proteins.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its ability to mimic natural amino acids while introducing new functional groups makes it a valuable tool for probing biological systems .

Medicine: In medicine, Fmoc-L-4-Phosphonomethylphenylalanine is explored for its potential in drug development. Its derivatives are investigated for their therapeutic properties, including anti-cancer and anti-inflammatory activities .

Industry: In the industrial sector, this compound is used in the production of specialized materials and as a reagent in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents and specific reagents to ensure the successful attachment of the phosphonomethyl group .

Industrial Production Methods: Industrial production of Fmoc-L-4-Phosphonomethylphenylalanine involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-L-4-Phosphonomethylphenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the phosphonomethyl group, altering the compound’s properties.

Substitution: The phenyl ring can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products:

Wirkmechanismus

The mechanism of action of Fmoc-L-4-Phosphonomethylphenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonomethyl group can mimic phosphate groups, allowing the compound to modulate enzyme activity and signaling pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biochemical pathways and developing new therapeutics .

Vergleich Mit ähnlichen Verbindungen

Fmoc-L-4-Methylphenylalanine: Similar in structure but lacks the phosphonomethyl group, making it less versatile in certain applications.

Fmoc-L-4-Phosphonomethyltyrosine: Contains a similar phosphonomethyl group but attached to a tyrosine residue, offering different reactivity and applications.

Uniqueness: Fmoc-L-4-Phosphonomethylphenylalanine stands out due to its unique combination of the Fmoc protection group and the phosphonomethyl group. This combination allows for precise modifications in peptide synthesis and provides unique properties that are not found in other similar compounds .

Biologische Aktivität

Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp) is a synthetic amino acid derivative that serves as a phosphotyrosine mimic in peptide synthesis. Its unique structure, which incorporates a phosphonomethyl group, enhances its utility in various biochemical applications, particularly in the study of protein phosphorylation and enzyme interactions. This article provides an overview of the biological activity of Fmoc-Pmp, including its synthesis, mechanisms of action, and relevant case studies.

Fmoc-Pmp is characterized by the following properties:

- Chemical Formula : C₂₄H₂₃N₃O₄P

- Molecular Weight : 463.49 g/mol

- CAS Number : 229180-64-7

- Melting Point : 213-217 °C

These properties facilitate its use as a building block in peptide synthesis and as a tool for studying protein interactions.

Fmoc-Pmp acts primarily as a phosphotyrosine mimic, which allows it to interact with proteins that recognize phosphorylated tyrosine residues. The presence of the phosphonomethyl group enhances its binding affinity to various enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Inhibition of Protein Phosphatases : Fmoc-Pmp has been shown to inhibit specific protein phosphatases, thus modulating signaling pathways that are critical for cell growth and differentiation.

- Mimicking Phosphorylation : The compound can effectively mimic phosphorylated tyrosine residues, allowing researchers to study the effects of phosphorylation without the instability associated with actual phosphotyrosine.

Biological Activity

The biological activity of Fmoc-Pmp has been explored in various studies, demonstrating its potential in drug discovery and therapeutic applications.

In Vitro Studies

- Protein Interaction Studies : Fmoc-Pmp has been utilized to investigate the binding affinities of various kinases and phosphatases. For instance, it has been shown to effectively compete with natural substrates for binding to protein tyrosine phosphatases (PTPs), leading to insights into enzyme kinetics and substrate specificity .

- Cellular Assays : In cellular models, Fmoc-Pmp has been used to assess its impact on cell proliferation and apoptosis. Studies indicate that peptides incorporating Fmoc-Pmp can influence signaling pathways related to cancer cell growth .

- Case Study - Cancer Research : A notable case study highlighted the use of Fmoc-Pmp in developing peptide inhibitors for cancer therapy. The incorporation of this amino acid into peptide sequences demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a therapeutic agent .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24NO7P/c27-24(28)23(13-16-9-11-17(12-10-16)15-34(30,31)32)26-25(29)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,26,29)(H,27,28)(H2,30,31,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRYXGOVBZKHLL-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375798 | |

| Record name | Fmoc-L-4-Phosphonomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229180-64-7 | |

| Record name | Fmoc-L-4-Phosphonomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.